molecular formula C19H21N5O3S B14944867 ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

Cat. No.: B14944867
M. Wt: 399.5 g/mol
InChI Key: FJTKOWISJHZBTD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting a thiophene derivative with sodium azide and a suitable catalyst under reflux conditions.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated tetrazole is reacted with 3-(4-methylphenyl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its aromatic and heterocyclic components can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring may play a crucial role in binding to these targets, while the aromatic and heterocyclic structures contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)-3-(acetylamino)propanoate: Lacks the tetrazole and thiophene rings, making it less complex.

    Ethyl 3-(4-methylphenyl)-3-(thiophen-2-yl)propanoate: Does not contain the tetrazole ring, which may affect its bioactivity.

    Ethyl 3-(4-methylphenyl)-3-(tetrazol-2-yl)propanoate: Missing the thiophene ring, potentially altering its chemical properties.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate stands out due to the presence of both the tetrazole and thiophene rings, which contribute to its unique chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[[2-(5-thiophen-2-yltetrazol-2-yl)acetyl]amino]propanoate

InChI

InChI=1S/C19H21N5O3S/c1-3-27-18(26)11-15(14-8-6-13(2)7-9-14)20-17(25)12-24-22-19(21-23-24)16-5-4-10-28-16/h4-10,15H,3,11-12H2,1-2H3,(H,20,25)

InChI Key

FJTKOWISJHZBTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CS3

Origin of Product

United States

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